Molecular Weight Advantage: 4-Methoxy vs 4-Ethoxy Analog for Atom-Economical Synthesis
The target compound (C₁₆H₁₄N₂O₄S, MW 330.36) is 14.02 g/mol lighter than its closest commercially available analog, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanone (CAS 1011711-65-1; C₁₇H₁₆N₂O₄S, MW 344.38) . This 4.2% molecular weight reduction translates to a higher atom fraction of the core 7-azaindole scaffold per unit mass (core scaffold MW 118.14 / 330.36 = 35.8% for target vs 118.14 / 344.38 = 34.3% for ethoxy analog). In fragment-based drug discovery, lower molecular weight starting intermediates are preferred as they leave greater headroom for subsequent derivatization before exceeding Lipinski's MW threshold of 500 Da [1]. The methoxy group also provides stronger electron donation (Hammett σₚ = –0.27) compared to ethoxy (σₚ = –0.24), which can accelerate electrophilic aromatic substitution at the pyridine ring C5 position in downstream steps [2].
| Evidence Dimension | Molecular weight and atom economy of the C4 substituent |
|---|---|
| Target Compound Data | MW 330.36 g/mol; C4-methoxy; core scaffold fraction 35.8% |
| Comparator Or Baseline | 4-Ethoxy analog (CAS 1011711-65-1): MW 344.38 g/mol; core scaffold fraction 34.3% |
| Quantified Difference | ΔMW = –14.02 g/mol (–4.2%); core fraction advantage = +1.5 percentage points |
| Conditions | Calculated from molecular formulas; vendor-verified molecular weights from MolCore and BOC Sciences product specifications |
Why This Matters
Lower molecular weight starting material provides greater synthetic headroom for multi-step derivatization programs aiming to stay within drug-like physicochemical space, and the stronger electron-donating methoxy group may offer kinetic advantages in subsequent electrophilic substitution steps.
- [1] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
- [2] Hammett, L.P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc., 59, 96–103. σₚ values: OMe = –0.27, OEt = –0.24. View Source
